molecular formula C15H15FN2O2 B3389327 1-(3-fluoro-4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid CAS No. 926195-95-1

1-(3-fluoro-4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Cat. No. B3389327
CAS RN: 926195-95-1
M. Wt: 274.29 g/mol
InChI Key: KQCAUOYAAHUCJZ-UHFFFAOYSA-N
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Description

1-(3-fluoro-4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid, also known as FMITCA, is a novel compound that has been studied for its potential applications in medicinal chemistry, chemical biology, and drug discovery. FMITCA is a derivative of indazole-3-carboxylic acid, a common scaffold used in drug design. FMITCA has been studied for its ability to modulate the activity of several enzymes, proteins, and receptors. In addition, it has been shown to have anti-inflammatory and analgesic effects in animal models.

Mechanism of Action

Target of Action

The compound contains a boronic acid moiety , which is commonly used in Suzuki–Miyaura coupling reactions . This suggests that the compound may interact with palladium catalysts in these reactions .

Mode of Action

In Suzuki–Miyaura coupling reactions, the boronic acid moiety of the compound can undergo transmetalation, a process where it transfers its organic group to a palladium catalyst . This reaction is part of the larger Suzuki–Miyaura coupling process, which also involves the oxidative addition of an electrophilic organic group to the palladium catalyst .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway involved in the action of the compound. This reaction is a widely-used method for forming carbon-carbon bonds, and it is known for its mild reaction conditions and tolerance of various functional groups . The compound’s boronic acid moiety plays a crucial role in this reaction, contributing to the formation of new carbon-carbon bonds .

Pharmacokinetics

Boronic esters, such as the one present in the compound, are generally stable and easy to purify . These properties could potentially influence the compound’s bioavailability.

Result of Action

The result of the compound’s action in Suzuki–Miyaura coupling reactions is the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, potentially including pharmaceuticals and other biologically active molecules .

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the Suzuki–Miyaura coupling reaction is known for its tolerance of various functional groups and its ability to proceed under mild reaction conditions . The stability of the compound’s boronic ester moiety can also be a factor, as it needs to be stable enough to survive the reaction conditions but reactive enough to participate in the coupling reaction .

Advantages and Limitations for Lab Experiments

The main advantage of using 1-(3-fluoro-4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid in laboratory experiments is its ability to modulate the activity of several enzymes, proteins, and receptors. This makes it a useful tool for studying the biochemical and physiological effects of these molecules. The main limitation of using 1-(3-fluoro-4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid in laboratory experiments is its relatively low solubility in water. This can make it difficult to accurately measure the concentration of 1-(3-fluoro-4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid in solution.

Future Directions

The potential applications of 1-(3-fluoro-4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid are still being explored, and there are a number of future directions in which research could be directed. These include the development of more effective synthesis methods, the exploration of its effects on other enzymes, proteins, and receptors, and the investigation of its potential therapeutic applications. In addition, further research could be directed towards the development of more effective delivery systems for 1-(3-fluoro-4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid, as well as the exploration of its potential toxicity.

Scientific Research Applications

1-(3-fluoro-4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has been studied for its potential applications in medicinal chemistry, chemical biology, and drug discovery. In particular, it has been studied for its ability to modulate the activity of enzymes, proteins, and receptors. It has been shown to bind to the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 1-(3-fluoro-4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has also been studied for its ability to modulate the activity of the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins. In addition, it has been studied for its ability to modulate the activity of the G-protein coupled receptor GPR55, which is involved in the regulation of pain and inflammation.

properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)-4,5,6,7-tetrahydroindazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2/c1-9-6-7-10(8-12(9)16)18-13-5-3-2-4-11(13)14(17-18)15(19)20/h6-8H,2-5H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCAUOYAAHUCJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(CCCC3)C(=N2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-fluoro-4-methylphenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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